molecular formula C22H22BrNO2 B15088094 Hexyl 6-bromo-2-phenylquinoline-4-carboxylate CAS No. 355419-68-0

Hexyl 6-bromo-2-phenylquinoline-4-carboxylate

Cat. No.: B15088094
CAS No.: 355419-68-0
M. Wt: 412.3 g/mol
InChI Key: SESYIFYCAAZCAB-UHFFFAOYSA-N
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Description

Hexyl 6-bromo-2-phenylquinoline-4-carboxylate (CAS: 355419-68-0) is a quinoline derivative featuring a bromine atom at position 6, a phenyl group at position 2, and a hexyl ester at position 4 of the quinoline core. The hexyl chain enhances lipophilicity, which may improve solubility in non-polar solvents and influence pharmacokinetic properties in biological applications.

Properties

CAS No.

355419-68-0

Molecular Formula

C22H22BrNO2

Molecular Weight

412.3 g/mol

IUPAC Name

hexyl 6-bromo-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C22H22BrNO2/c1-2-3-4-8-13-26-22(25)19-15-21(16-9-6-5-7-10-16)24-20-12-11-17(23)14-18(19)20/h5-7,9-12,14-15H,2-4,8,13H2,1H3

InChI Key

SESYIFYCAAZCAB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 6-bromo-2-phenylquinoline-4-carboxylate typically involves a multi-step process. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine and a ketone. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.

  • Step 1: : Synthesis of 6-bromo-2-phenylquinoline-4-carboxylic acid.

      Reagents: 2-phenylquinoline, bromine, and a suitable solvent.

      Conditions: The reaction is carried out under reflux conditions to ensure complete bromination.

  • Step 2: : Esterification to form this compound.

      Reagents: 6-bromo-2-phenylquinoline-4-carboxylic acid, hexanol, and a dehydrating agent such as sulfuric acid.

      Conditions: The reaction mixture is heated under reflux to promote esterification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. Quality control measures are implemented to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Atom

The bromine atom at position 6 undergoes nucleophilic substitution reactions, enabling cross-coupling and functional group interconversion:

Reaction TypeConditionsProductKey Findings
Suzuki CouplingPd catalyst, aryl boronic acid, base (e.g., K₂CO₃), 80–100°C6-Aryl-quinoline derivativeHigh yields (>80%) with broad substrate scope; bromine replaced by aryl groups for enhanced π-π stacking.
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amine, 100–120°C 6-Aminoquinoline derivativeSelective amination observed; steric hindrance from phenyl group at position 2 limits reactivity at position 6 .
Ullmann CouplingCuI, ligand (e.g., 1,10-phenanthroline), aryl iodide, 120°C6-Aryl-quinoline derivativeModerate yields (50–60%) due to competing side reactions at the ester group.

Ester Group Transformations

The hexyl carboxylate undergoes hydrolysis, transesterification, and reduction:

Hydrolysis to Carboxylic Acid

  • Acidic Conditions : H₂SO₄ (conc.), reflux → 6-bromo-2-phenylquinoline-4-carboxylic acid (85–90% yield) .

  • Basic Conditions : NaOH (aq.), ethanol, 60°C → Sodium carboxylate intermediate, acidified to free acid (95% yield) .

Transesterification

  • Methanol/H₂SO₄, reflux → Methyl 6-bromo-2-phenylquinoline-4-carboxylate (quantitative yield).

  • Used to modify solubility for pharmaceutical applications .

Reduction to Alcohol

  • LiAlH₄, THF, 0°C → 4-(Hydroxymethyl)-6-bromo-2-phenylquinoline (70% yield) .

  • Further oxidized to aldehyde for bioconjugation .

Aromatic Ring Functionalization

The quinoline and phenyl rings participate in electrophilic substitution:

ReactionConditionsOutcome
NitrationHNO₃/H₂SO₄, 0°CNitration at position 5 or 7 of quinoline ring (60% yield) .
SulfonationH₂SO₄, SO₃, 50°CSulfonation at position 8; enhances water solubility .
HalogenationBr₂, FeBr₃Bromination occurs on phenyl ring at position 4 (meta to quinoline) .

Comparative Reactivity with Structural Analogs

Data from analogs highlight substituent effects:

CompoundBromine ReactivityEster Hydrolysis Rate
Hexyl 6-bromo-2-phenylquinoline-4-carboxylateHigh (Suzuki coupling in 80% yield)Fast (t₁/₂ = 2 h in NaOH/EtOH)
Hexyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate Reduced (steric hindrance from 4-Br-phenyl)Similar to parent compound
Pentyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylateLower (Cl less reactive than Br)Slower hydrolysis (t₁/₂ = 6 h)

Scientific Research Applications

Hexyl 6-bromo-2-phenylquinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of materials with specific properties, such as fluorescence and photostability.

Mechanism of Action

The mechanism of action of Hexyl 6-bromo-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate (CAS: Not explicitly provided)

  • Structural Differences :
    • Substituent at position 2: A styryl group [(E)-2-phenylethenyl] instead of phenyl.
    • Ester group: Ethyl (C₂H₅) vs. hexyl (C₆H₁₃).
  • Molecular Weight: 382.24 g/mol (C₂₀H₁₆BrNO₂) .
  • Shorter ethyl chain reduces lipophilicity compared to the hexyl analogue.
  • Applications : Studied for its crystal packing via intra- and intermolecular hydrogen bonds, relevant to solid-state material design .

6-Bromo-2-(4-bromo-phenyl)-quinoline-4-carboxylic acid (CAS: 342017-95-2)

  • Structural Differences :
    • Functional group at position 4: Carboxylic acid (-COOH) vs. ester (-COOhexyl).
    • Additional bromine at the para position of the phenyl group.
  • Molecular Weight: 407.06 g/mol (C₁₆H₉Br₂NO₂) .
  • Key Properties :
    • The carboxylic acid group increases hydrophilicity and acidity (pKa ~2-3), making it suitable for salt formation.
    • Dibrominated structure enhances reactivity in cross-coupling reactions.
  • Applications: Potential precursor for metal-organic frameworks (MOFs) or pharmaceutical intermediates .

[2-(2,4-Dichlorophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate (CAS: 355433-01-1)

  • Structural Differences :
    • Ester group: Complex 2-(2,4-dichlorophenyl)-2-oxoethyl substituent.
    • Chlorine atoms at positions 4 (phenyl) and 2,4 (oxoethyl group).
  • The oxoethyl group may participate in hydrogen bonding.
  • Applications : Investigated in medicinal chemistry for antimicrobial or anticancer activity due to halogen-rich structure .

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS: 35975-57-6)

  • Structural Differences :
    • Bromine at position 8 instead of 5.
    • Hydroxyl group at position 4 and ester at position 3.
  • Key Properties :
    • Hydroxyl group increases polarity and enables hydrogen bonding, affecting crystallization behavior.
    • Altered bromine position modifies electronic conjugation pathways.
  • Applications : Used in synthesizing fluorescent dyes or metal chelators .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Hexyl 6-bromo-2-phenylquinoline-4-carboxylate 355419-68-0 C₂₂H₂₀BrNO₂ ~418.31 (calculated) 6-Br, 2-Ph, 4-COOhexyl Organic synthesis, materials science
Ethyl 6-bromo-2-styrylquinoline-4-carboxylate N/A C₂₀H₁₆BrNO₂ 382.24 6-Br, 2-Styryl, 4-COOEt Crystal engineering
6-Bromo-2-(4-bromo-phenyl)-quinoline-4-carboxylic acid 342017-95-2 C₁₆H₉Br₂NO₂ 407.06 6-Br, 2-(4-Br-Ph), 4-COOH MOFs, pharmaceutical intermediates
[2-(2,4-Dichlorophenyl)-2-oxoethyl] derivative 355433-01-1 C₂₄H₁₅BrCl₂NO₃ ~543.65 (calculated) 6-Br, 2-(4-Cl-Ph), 4-COOCH₂(COCl₂Ph) Medicinal chemistry
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 35975-57-6 C₁₂H₁₀BrNO₃ 296.12 8-Br, 4-OH, 3-COOEt Fluorescent materials

Research Findings and Trends

  • Substituent Effects :
    • Bromine at position 6 (as in the target compound) optimizes electronic properties for cross-coupling reactions, whereas position 8 () may disrupt conjugation .
    • Longer alkyl chains (e.g., hexyl vs. ethyl) enhance lipophilicity, critical for membrane permeability in drug design .
  • Functional Group Impact :
    • Carboxylic acids () offer versatility in salt formation but limit solubility in organic solvents compared to esters .
    • Halogenated esters () show promise in targeting enzymes or receptors due to enhanced binding via halogen bonds .

Biological Activity

Hexyl 6-bromo-2-phenylquinoline-4-carboxylate is a chemical compound belonging to the quinoline family, characterized by its unique structural features, including a hexyl group, a bromine atom at the 6-position, a phenyl group at the 2-position, and a carboxylate functional group at the 4-position. This composition grants it various biological activities, particularly in the realms of antimicrobial and anticancer research.

Structural Characteristics

The molecular formula of this compound is C19H22BrNC_{19}H_{22}BrN. Its structural features contribute significantly to its biological activity:

  • Hexyl Group : Enhances solubility in organic solvents.
  • Bromine Atom : Increases reactivity, allowing for nucleophilic substitution reactions.
  • Carboxylate Group : Facilitates various chemical transformations that can modify biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, which is attributed to the quinoline scaffold's ability to interact with bacterial enzymes and disrupt cellular processes.

Case Study: Antimicrobial Efficacy
A study evaluated the compound against a range of Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, indicating potent antimicrobial activity (Table 1).

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

Anticancer Activity

This compound has also been investigated for its anticancer potential. Quinoline derivatives are known for their cytotoxic effects on cancer cells, with modifications in their structure influencing their efficacy.

Research Findings: Cytotoxicity Assays
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were determined as follows:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)15
HeLa (Cervical Cancer)12

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It may bind to enzymes or receptors, inhibiting their activity or altering their functions. This interaction is crucial for its antimicrobial and anticancer properties .

Comparative Analysis with Related Compounds

To further understand the unique aspects of this compound, a comparison with related quinoline derivatives is beneficial:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundHexyl group, bromine at position 6Antimicrobial, anticancerUnique hexyl substitution enhances solubility
Octyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylateOctyl group instead of hexylAntimicrobialLonger alkane chain may affect lipophilicity
6-BromoquinolineNo phenyl or carboxylic groupsLimited activitySimplified structure lacks functional diversity
2-(4-Bromophenyl)-3-hydroxyquinolineHydroxy group instead of carboxylicAntibacterialHydroxy group may enhance interaction with biological targets

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